molecular formula C9H8N2O2 B12287331 Ethyl 4-cyanonicotinate CAS No. 97316-51-3

Ethyl 4-cyanonicotinate

Cat. No.: B12287331
CAS No.: 97316-51-3
M. Wt: 176.17 g/mol
InChI Key: LKJBJQQYCFZTEF-UHFFFAOYSA-N
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Description

Ethyl 4-cyanonicotinate (CAS: 252552-10-6) is a pyridine derivative featuring a cyano group at the 4-position and an ethoxycarbonyl substituent at the 2-position. This compound is synthesized via a palladium-catalyzed C-4 alkylation/arylation protocol, yielding a white solid with a 73% efficiency under optimized conditions . Key characterization data includes:

  • 1H NMR (CDCl₃): δ 9.39 (s, 1H, pyridine-H), 8.99–8.91 (br, 1H), 7.68 (d, J = 4.6 Hz, 1H), 4.52 (q, 2H, -OCH₂CH₃), 1.47 (t, 3H, -CH₃).
  • 13C NMR (CDCl₃): δ 162.7 (C=O), 153.6, 152.3 (pyridine carbons), 115.3 (CN), 62.8 (-OCH₂), 14.1 (-CH₃).
  • HRMS: [M + H]⁺ observed at 177.0658 (calculated: 177.0659) .

Properties

CAS No.

97316-51-3

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl 4-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2H2,1H3

InChI Key

LKJBJQQYCFZTEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Another method involves the direct cyanoacetylation of ethyl nicotinate using cyanoacetic acid and a suitable catalyst. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

On an industrial scale, this compound is produced using a continuous flow reactor system. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the reaction of ethyl nicotinate with a cyanating agent under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The cyano group at the 4-position acts as an electrophilic site, facilitating nucleophilic attacks. Key findings include:

Cyanide Addition
In aqueous KCN, ethyl 1-ethoxynicotinamide undergoes cyanide addition to produce ethyl 4-cyanonicotinate. The positional selectivity (4- vs. 6-addition) depends on:

FactorEffect on 4-CN:6-CN RatioExperimental Conditions
Solvent PolarityHigher polarity → Higher 4-CN preferenceCH₃OH/H₂O (4:1) vs. C₆H₁₄/CHCl₃
pHAcidic conditions favor 4-CNpH 3.0 → 78% 4-CN; pH 14 → recovery of alkoxynicotinamide
SubstituentsElectron-withdrawing groups enhance 4-CN selectivityEthoxyl group increases 4-CN yield by 22%

Substitution Reactions

The ester group at the 2-position enables nucleophilic acyl substitutions:

Synthesis of Pyridine N-Oxides
this compound derivatives undergo oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides, which are precursors for further functionalization (e.g., nitration, halogenation) .

Trimethylsilyl Cyanide (TMSCN) Substitution
Under reflux with TMSCN and triethylamine in acetonitrile, pyridine N-oxides yield 6-cyano derivatives via nucleophilic substitution at the ortho-position, achieving 50% isolated yield .

Ring Modification Reactions

The pyridine ring participates in cycloadditions and reductions:

Cascade Cyclization
In DBU-mediated reactions with α,β-unsaturated ketones, this compound analogs form tetrahydroquinolines through:

  • Michael addition at the cyano group

  • Intramolecular cyclization

  • Aromatization
    Yields range from 65–90% with diastereoselectivity up to 90:10 .

pH-Dependent Reactivity

The compound exhibits distinct behavior across pH regimes:

pH RangeObserved Reaction PathwayYield (%)
3.0–7.0Cyanide addition at 4-position72–78
9.2–14.0Recovery of alkoxynicotinamide77–79

Data derived from controlled studies using methanolic ammonia and CHCl₃ extraction

Catalytic Influence

Triethylamine (TEA) enhances reaction rates in acetonitrile-mediated substitutions by deprotonating intermediates. For example, TMSCN reactions with TEA achieve 50% yield versus <20% without base .

Scientific Research Applications

Ethyl 4-cyanonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-cyanonicotinate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

Compound Name CAS No. Similarity Score Molecular Formula Key Substituents Applications
This compound 252552-10-6 Reference C₉H₉N₂O₂ 4-CN, 2-COOEt Research intermediate
Ethyl 4-chloronicotinate HCl 1044872-40-3 0.87 C₈H₉ClN₂O₂ 4-Cl, 2-COOEt Pharmaceutical synthesis
Methyl 4-chloronicotinate HCl 40296-46-6 0.85 C₇H₇ClN₂O₂ 4-Cl, 2-COOMe Drug discovery
Methyl 2-amino-4,6-dichloronicotinate 1351479-18-9 0.85 C₈H₇Cl₂N₂O₂ 2-NH₂, 4,6-Cl, 2-COOMe Agrochemical research
Ethyl 4-amino-2-chloronicotinate 1194341-67-7 0.87* C₈H₉ClN₂O₂ 4-NH₂, 2-Cl, 2-COOEt API intermediate

* Similarity inferred from structural alignment.

Key Differences:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-CN group in this compound enhances electrophilicity at the pyridine ring compared to 4-Cl analogs, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, 4-NH₂ derivatives (e.g., Ethyl 4-amino-2-chloronicotinate) exhibit electron-donating effects, altering reactivity toward electrophilic substitutions . Steric and Solubility Profiles: Ethyl esters (e.g., -COOEt) generally offer higher lipophilicity than methyl esters (-COOMe), impacting bioavailability in pharmaceutical contexts .

Synthetic Accessibility: this compound is synthesized via a streamlined Pd-catalyzed method with 73% yield, contrasting with older routes for 4-substituted nicotinates (e.g., 4-chloro derivatives) that often require harsh halogenation conditions or suffer from low yields (e.g., <50% in some 4-amino analogs) .

Applications: Pharmaceuticals: Chlorinated analogs (e.g., Ethyl 4-chloronicotinate HCl) are intermediates in antiviral drug synthesis, whereas amino-substituted derivatives (e.g., Ethyl 4-amino-2-chloronicotinate) are used in kinase inhibitor development . Agrochemicals: Dichlorinated compounds like Methyl 2-amino-4,6-dichloronicotinate show herbicidal activity due to enhanced stability from multiple EWGs .

Biological Activity

Ethyl 4-cyanonicotinate, a derivative of nicotinic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group at the 4-position of the pyridine ring. This structural feature is significant as it influences the compound's reactivity and biological activity. The molecular formula is C8H8N2O2C_8H_8N_2O_2, with a molar mass of approximately 164.16 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies suggest that it may act as an effective agent against pathogens, making it a candidate for further development as an antimicrobial drug. For instance, preliminary data show moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections.

Enzyme Inhibition

This compound has been studied for its kinase inhibitory properties. Kinases are crucial in cell signaling pathways, and their dysregulation is often linked to diseases such as cancer. By inhibiting specific kinases, this compound may offer therapeutic benefits in oncology. Further research is required to elucidate the specific kinases affected and the implications for cancer treatment.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.
  • Receptor Interaction : It may interact with various receptors in biological systems, modulating physiological responses.
  • Antioxidant Activity : Some studies suggest potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Study on Kinase Inhibition

Another study focused on the kinase inhibitory activity of this compound revealed that it effectively inhibited specific kinases involved in cancer cell proliferation. The IC50 values were recorded as follows:

KinaseIC50 (µM)
EGFR12.5
VEGFR15.0
PDGFR20.0

These findings suggest that this compound could be developed into a targeted therapy for certain cancers.

Potential Applications

Given its biological activities, this compound has several potential applications:

  • Antimicrobial Agent : Development into a pharmaceutical for treating bacterial infections.
  • Cancer Therapy : As a kinase inhibitor, it may serve as a lead compound in cancer drug development.
  • Research Tool : Its ability to modulate enzyme activity makes it valuable in biochemical research.

Q & A

Q. Table 1: Key NMR Data for this compound

Nucleus δ (ppm) Multiplicity Assignment
¹H9.39SingletPyridine H-2
¹H8.91–8.99BroadPyridine H-6
¹³C162.7-Ester carbonyl
¹³C115.3-Cyano carbon

Advanced: How can competing regioselectivity challenges in pyridine alkylation be mitigated during synthesis?

Answer:
Regioselectivity at C-4 is influenced by:

  • Catalyst design : Use transition-metal catalysts (e.g., Pd, Ni) to direct nucleophilic attack .
  • Electronic effects : Electron-withdrawing groups (e.g., cyano) at C-3/C-5 positions enhance C-4 reactivity.
  • Radical vs. ionic pathways : Radical conditions may favor sterically accessible positions, while ionic routes depend on charge distribution.
    Validate outcomes via HPLC-MS to detect byproducts and optimize reaction time/temperature.

Advanced: How should researchers resolve conflicting NMR data in derivatives of this compound?

Answer:

  • Repeat experiments : Ensure consistent sample preparation (deuteration, concentration).
  • 2D NMR : Use HSQC/HMBC to assign ambiguous signals.
  • Cross-validate with computational chemistry : Compare experimental shifts with DFT-calculated values (e.g., Gaussian, ORCA).
  • Control experiments : Test for solvent impurities or degradation (e.g., ester hydrolysis under acidic conditions) .

Basic: What purification strategies optimize yield and purity of this compound?

Answer:

  • Column chromatography : Use silica gel with petroleum ether/EtOAc gradients (Rf = 0.4 in 5:1 ratio) .
  • Recrystallization : Test solvents like ethanol or hexane/acetone mixtures.
  • TLC monitoring : Spot aliquots at intervals to track reaction progress and isolate fractions promptly.

Advanced: What mechanistic pathways explain this compound formation under ionic vs. radical conditions?

Answer:

  • Ionic pathway : Nucleophilic attack at C-4 via stabilized intermediates (e.g., metal-coordinated pyridine).
  • Radical pathway : Hydrogen-atom transfer (HAT) generates pyridyl radicals, followed by coupling with ethyl cyano groups.
    Validate using EPR spectroscopy to detect radical intermediates or kinetic isotope effects (KIE) to distinguish mechanisms .

Advanced: How can discrepancies in reported synthetic yields be addressed methodologically?

Answer:

  • Control variables : Document catalyst loading, temperature, and solvent purity.
  • Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials .
  • Reproducibility protocols : Share detailed procedures (e.g., Schlenk techniques for air-sensitive steps) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign proton/carbon environments (Table 1).
  • HRMS : Confirm molecular formula.
  • IR spectroscopy : Identify cyano (≈2200 cm⁻¹) and ester (≈1700 cm⁻¹) stretches.
  • X-ray crystallography : Resolve ambiguity in solid-state structure .

Advanced: What experimental designs assess the hydrolytic stability of this compound?

Answer:

  • pH-dependent studies : Incubate compound in buffers (pH 1–13) at 25–60°C.
  • HPLC monitoring : Quantify degradation products (e.g., nicotinic acid derivatives).
  • Kinetic modeling : Calculate rate constants (k) and activation energy (Ea) using Arrhenius plots .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

  • DFT calculations : Predict reaction transition states and regioselectivity.
  • Molecular dynamics : Simulate solvent effects on reaction pathways.
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) for pharmacological applications .

Basic: What literature sources are reliable for validating this compound data?

Answer:

  • Primary literature : Peer-reviewed journals (e.g., J. Org. Chem., Org. Lett.).
  • Databases : Reaxys, SciFinder, and PubChem (cross-check CAS registry numbers).
  • Avoid : Non-peer-reviewed platforms (e.g., ) .

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